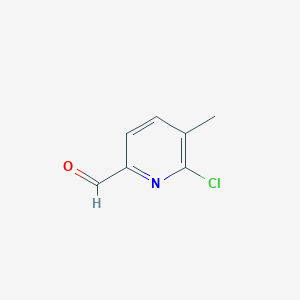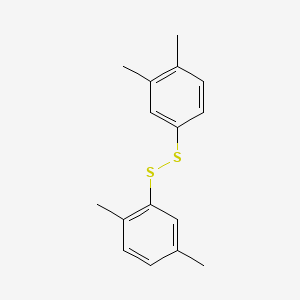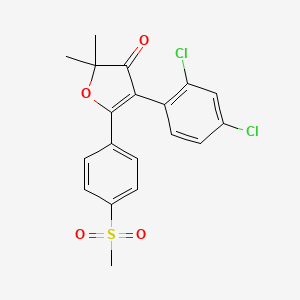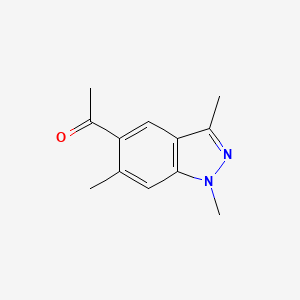
1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone is an organic compound with the molecular formula C12H14N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indazole ring substituted with three methyl groups and an ethanone moiety.
准备方法
The synthesis of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone typically involves the reductive intramolecular heterocyclization of nitrosoanilines. One common method includes the following steps :
Nitrosation: N-methyl-2,4-diaroyl- and 2,4-diacetylanilines are nitrosated to form N-nitrosoanilines.
Reductive Cyclization: The N-nitrosoanilines undergo reductive cyclization in the presence of zinc dust and acetic acid at low temperatures (below 10°C). The reaction mixture is stirred at room temperature, and the inorganic solids are filtered off to obtain the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest due to their diverse chemical properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of indazole derivatives with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to modulate the activity of enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets, leading to changes in cellular signaling pathways and gene expression.
相似化合物的比较
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1H-Indazol-3-yl)ethanone: Similar in structure but lacks the three methyl groups, which may affect its biological activity and chemical reactivity.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
1-(1,3,6-trimethylindazol-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-7-5-12-11(6-10(7)9(3)15)8(2)13-14(12)4/h5-6H,1-4H3 |
InChI 键 |
IKBOCBVNELHHEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C(=O)C)C(=NN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



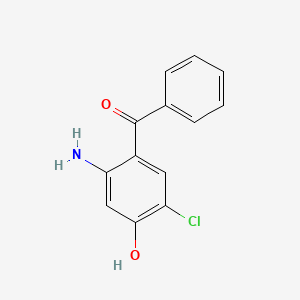
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
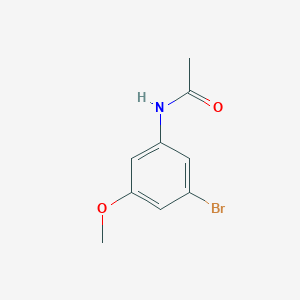
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

